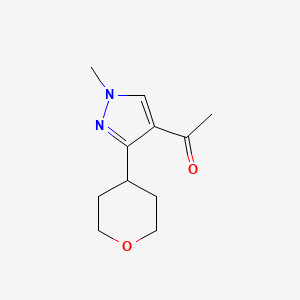

1-(1-Methyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)ethan-1-one

描述

This compound features a pyrazole core substituted with a methyl group at position 1, a tetrahydro-2H-pyran-4-yl group at position 3, and an acetyl (ethanone) moiety at position 4. The tetrahydro-2H-pyran group introduces a saturated oxygen-containing heterocycle, which may enhance solubility and modulate steric or electronic interactions in biological systems.

属性

IUPAC Name |

1-[1-methyl-3-(oxan-4-yl)pyrazol-4-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-8(14)10-7-13(2)12-11(10)9-3-5-15-6-4-9/h7,9H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGRVVTNRBWAUCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN(N=C1C2CCOCC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-(1-Methyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)ethan-1-one, a compound with a complex structure, has garnered attention for its potential biological activities. This article aims to explore the biological effects of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Pharmacological Properties

Research has indicated that compounds containing pyrazole moieties exhibit a range of biological activities, including anti-inflammatory, analgesic, antitumor, and antimicrobial effects. The specific biological activities of 1-(1-Methyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)ethan-1-one are summarized in the table below:

| Biological Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Moderate activity against Gram-positive bacteria | |

| Antitumor | Inhibitory effects on cancer cell lines | |

| Anti-inflammatory | Reduction in inflammatory markers |

The biological activity of 1-(1-Methyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)ethan-1-one is thought to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways.

- Modulation of Cell Signaling : It could alter signaling pathways that regulate cell proliferation and apoptosis.

- Direct Interaction with Pathogens : The antimicrobial activity may stem from direct interactions with bacterial cell walls or metabolic pathways.

Antimicrobial Activity

A study evaluated the antimicrobial properties of various pyrazole derivatives, including 1-(1-Methyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)ethan-1-one. The results indicated that this compound exhibited moderate activity against several strains of Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 8 to 16 µg/mL. This suggests potential as a lead compound for developing new antimicrobial agents.

Antitumor Effects

In vitro studies on cancer cell lines demonstrated that 1-(1-Methyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)ethan-1-one inhibited cell growth significantly when tested against various tumor types. The IC50 values varied depending on the cell line but generally fell within the range of 10–20 µM, indicating a promising antitumor profile.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Structural and Electronic Effects

- Tetrahydro-2H-pyran-4-yl vs. Aryl/Heteroaryl Groups: The tetrahydro-2H-pyran group in the target compound is a saturated, oxygen-containing ring, which likely improves aqueous solubility compared to aromatic substituents (e.g., 4-nitrophenyl in Compound 4 or phenyl in 11a). This could reduce nonspecific binding in biological systems .

Positional Effects :

Physicochemical Properties

- Lipophilicity :

- Trifluoromethyl (5B) and propan-2-yl (15) groups increase log P values, favoring membrane penetration but risking metabolic instability. The tetrahydro-2H-pyran group balances lipophilicity and solubility.

- Thermal Stability :

- Melting points of analogs vary widely (e.g., 77–114°C for oxadiazoles in ), influenced by substituent polarity and crystallinity. The target’s tetrahydro-2H-pyran may lower melting points due to reduced symmetry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。